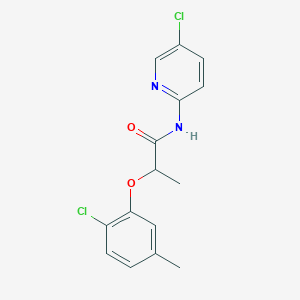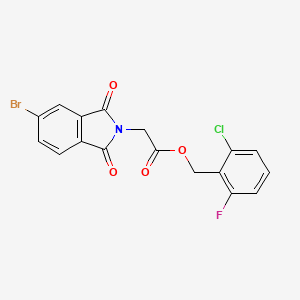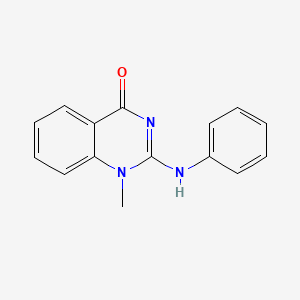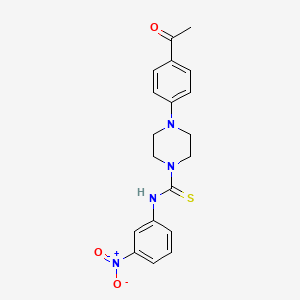
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide is an organic compound that features a complex structure with both phenoxy and pyridinyl groups
Preparation Methods
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-methylphenol with 2-chloropyridine-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridinyl groups allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other phenoxy and pyridinyl derivatives, such as:
- 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide
- 2-(2-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide
- 2-(2-chloro-5-methylphenoxy)-N-(2-chloropyridin-2-yl)propanamide
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-3-5-12(17)13(7-9)21-10(2)15(20)19-14-6-4-11(16)8-18-14/h3-8,10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOCQZZPOJTCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4535776.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea](/img/structure/B4535784.png)

![2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4535795.png)
![isopropyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B4535803.png)

![methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4535810.png)
![[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B4535818.png)
![N-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N'-(1-NAPHTHYL)UREA](/img/structure/B4535820.png)
![(4-{(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4535838.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4535850.png)
![1-[5-(2-methylphenoxy)pentyl]piperidine](/img/structure/B4535861.png)
